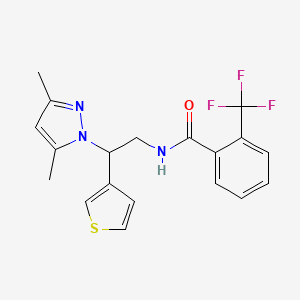

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide

Descripción

Propiedades

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3OS/c1-12-9-13(2)25(24-12)17(14-7-8-27-11-14)10-23-18(26)15-5-3-4-6-16(15)19(20,21)22/h3-9,11,17H,10H2,1-2H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNHCFLVTAUENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CSC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a pyrazole ring , a thiophene ring , and a trifluoromethyl-substituted benzamide . These structural components contribute to its unique properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈F₃N₃OS |

| Molecular Weight | 395.42 g/mol |

| CAS Number | 2034252-54-3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Preparation of Pyrazole and Thiophene Intermediates : The pyrazole can be synthesized from hydrazine hydrate and acetylacetone under acidic conditions.

- Coupling Reaction : The intermediates are coupled to form the final product through various coupling agents and conditions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer or infections.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

- Anti-Tubercular Activity : A related study on pyrazole derivatives indicated that compounds with similar structures exhibited significant anti-tubercular activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This suggests potential efficacy for this compound in combating tuberculosis.

- Cytotoxicity Studies : Preliminary cytotoxicity evaluations indicate that compounds structurally related to this benzamide derivative are nontoxic to human cells (HEK-293), which is crucial for their development as therapeutic agents .

- Molecular Docking Studies : Docking studies have shown that the compound can engage in π–π stacking interactions due to the presence of aromatic rings, enhancing binding affinity to biological targets .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds can be useful:

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| N-(6-(4-pyrazine-2-carbonyl)piperazine/homopiperazine) | 1.35 - 2.18 | Anti-tubercular |

| Novel Pyrazole Derivative | < 10 | Anticancer |

| N-(4-trifluoromethoxybenzamide) | 22.94 | Anti-influenza |

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a complex structure that includes:

- Pyrazole ring

- Thiophene moiety

- Trifluoromethyl-substituted benzamide

Its molecular formula is with a molecular weight of approximately 329.35 g/mol. The synthesis typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : Achieved through the reaction of a diketone with hydrazine.

- Introduction of the Thiophene Ring : Accomplished via cross-coupling reactions such as Suzuki or Stille coupling.

- Attachment of the Benzamide Group : Final coupling with a trifluoromethoxy-substituted benzoyl chloride under basic conditions.

The biological activity of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide is attributed to its ability to interact with various biological targets:

Anticancer Properties

Recent studies have indicated that compounds related to this structure exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives have shown submicromolar activity against pancreatic cancer cells (MIA PaCa-2), suggesting potential as anticancer agents by inhibiting mTORC1 activity and modulating autophagy pathways .

Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. This characteristic is particularly relevant in developing drugs targeting metabolic diseases.

Antimicrobial Activity

Some studies suggest that pyrazole derivatives, including this compound, exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes . This feature positions it as a candidate for antibiotic development.

Case Study 1: Antiproliferative Activity Assessment

In a study evaluating the antiproliferative effects of pyrazole derivatives, this compound was tested against several cancer cell lines. Results indicated significant inhibition of cell growth at concentrations as low as 0.5 µM, demonstrating its potential as a lead compound for further development .

Case Study 2: Enzyme Interaction Studies

Another research focused on the enzyme inhibition properties of this compound revealed that it effectively inhibits specific kinases involved in cancer progression. Molecular docking studies suggested strong binding affinity to target sites, supporting its role as a potential therapeutic agent in oncology .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

While direct data on N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide are absent, insights can be drawn from structurally analogous benzamide derivatives. Below is a comparative analysis based on functional groups, substituent effects, and available evidence:

Table 1: Structural and Functional Comparison

Key Findings:

Thiophene vs. Chlorophenyl/Dimethoxyphenyl :

- The target compound’s thiophene moiety may confer distinct electronic properties compared to V025-8110’s chlorophenyl and dimethoxyphenyl groups. Thiophene’s electron-rich nature could enhance binding to targets requiring π-π interactions, whereas chlorophenyl groups in V025-8110 contribute to steric hindrance and hydrophobic interactions .

Trifluoromethyl Positioning :

- The target compound’s trifluoromethyl group is at the benzamide’s 2-position, whereas V025-8110 has it at the 4-position. This positional difference may alter molecular dipole moments and target selectivity.

Pyrazole Substitution :

- The 3,5-dimethylpyrazole in the target compound lacks the dihydro-pyrazoline ring and methoxyethyl side chain seen in V025-8110. This simplification may reduce metabolic complexity but could limit interactions with polar binding pockets.

Solubility and Bioavailability :

- V025-8110’s methoxyethyl and dimethoxyphenyl groups likely enhance aqueous solubility compared to the target compound’s thiophene and dimethylpyrazole, which are more lipophilic .

Q & A

Basic Research Questions

Q. What are the key steps for optimizing the synthesis of this compound, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, describes a procedure where K₂CO₃ in DMF facilitates alkylation of pyrazole-thiol derivatives at room temperature . To optimize yield:

- Use inert atmospheres to prevent side reactions.

- Monitor reaction progress via TLC (as in ) with chloroform:acetone (3:1) as the eluent .

- Adjust stoichiometric ratios (e.g., 1.1 mmol RCH₂Cl per 1 mmol pyrazole derivative) to drive completion .

- Critical Parameters : Temperature control (room temperature vs. reflux) and base selection (K₂CO₃ vs. stronger bases) can affect regioselectivity and byproduct formation.

Q. How can spectroscopic methods confirm the structural integrity of this compound?

- Analytical Workflow :

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for amides, as in ) .

- ¹H/¹³C NMR : Verify substitution patterns (e.g., thiophen-3-yl proton signals at δ 7.2–7.5 ppm and trifluoromethyl coupling in ¹⁹F NMR) .

- Mass Spectrometry (FAB-MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks) .

- Validation : Cross-reference spectral data with computational predictions (e.g., PubChem-derived InChI keys in , though BenchChem is excluded per guidelines).

Q. What methodological approaches are recommended for assessing its bioactivity in vitro?

- Design Considerations :

- Use pH-controlled assays (e.g., highlights pH-dependent antimicrobial activity in similar compounds) .

- Employ cytotoxicity screening (MTT assay) alongside antioxidant tests (DPPH radical scavenging) to evaluate therapeutic windows .

- Positive Controls : Include reference compounds like saccharin-tetrazolyl derivatives for comparative analysis .

Q. How do solvent and base selection impact the synthesis of intermediates?

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps () .

- Base Influence : Weak bases (K₂CO₃) minimize side reactions in thiophene-containing systems, while stronger bases (NaOH) may degrade acid-sensitive groups .

Advanced Research Questions

Q. What mechanistic insights explain heterocyclization failures during intermediate isolation?

- Case Study : reports failed isolation of thioacetamide intermediates due to rapid cyclization under acidic conditions. To mitigate:

- Use co-crystallization techniques (e.g., co-crystals of 4.1 and 4.1a isolated in H₂SO₄) to stabilize intermediates .

- Adjust reaction duration and stoichiometry to trap intermediates before cyclization .

Q. How can regiochemical outcomes in pyrazole-thiophene substitution be predicted or controlled?

- Computational Tools : DFT calculations (e.g., charge distribution analysis) predict preferential substitution at the thiophen-3-yl position over 2-yl due to steric and electronic factors .

- Experimental Validation : Use NOESY NMR to confirm spatial arrangements of substituents .

Q. How should researchers resolve contradictions in reported reaction pathways for analogous compounds?

- Case Analysis : Compare kinetic vs. thermodynamic pathways using variable-temperature NMR ( observed competing pathways in thiadiazole synthesis) .

- Controlled Experiments : Replicate conditions from conflicting studies (e.g., vs. 4) with in-situ IR monitoring to identify rate-determining steps .

Q. What computational strategies validate the compound’s supramolecular interactions?

- Approach :

- Perform molecular docking studies to predict binding modes with biological targets (e.g., enzymes with pyrazole-binding pockets) .

- Use Hirshfeld surface analysis (from X-ray data in ) to quantify intermolecular interactions (e.g., C–H···π contacts) .

Q. How do X-ray crystallography and computational models reconcile structural discrepancies?

- Integration :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.